molecular formula C18H16N2O3S B7729435 (5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one

(5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one

Cat. No.: B7729435
M. Wt: 340.4 g/mol
InChI Key: MKAIUMDZTYINGG-WJDWOHSUSA-N
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Description

(5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes an ethoxyaniline group, a hydroxyphenylmethylidene group, and a thiazolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxyaniline with 4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiazolone compound. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the correct isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in alcohol or ether solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its possible therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one: Lacks the (5Z) configuration, which may affect its biological activity.

    4-(4-methoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties.

    4-(4-ethoxyanilino)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-2-one: Substitutes a chlorine atom for the hydroxy group, potentially altering its reactivity.

Uniqueness

The unique (5Z) configuration and the presence of both ethoxy and hydroxy groups in (5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one contribute to its distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-23-15-9-5-13(6-10-15)19-17-16(24-18(22)20-17)11-12-3-7-14(21)8-4-12/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAIUMDZTYINGG-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)SC2=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC\2=NC(=O)S/C2=C\C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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